(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid
Brand Name: Vulcanchem
CAS No.: 1992961-04-2
VCID: VC11993258
InChI: InChI=1S/C23H20F3NO4/c24-23(25,26)22-10-21(11-22,12-22)18(19(28)29)27-20(30)31-9-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,27,30)(H,28,29)/t18-,21?,22?/m0/s1
SMILES: C1C2(CC1(C2)C(F)(F)F)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Molecular Formula: C23H20F3NO4
Molecular Weight: 431.4 g/mol

(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid

CAS No.: 1992961-04-2

Cat. No.: VC11993258

Molecular Formula: C23H20F3NO4

Molecular Weight: 431.4 g/mol

* For research use only. Not for human or veterinary use.

(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid - 1992961-04-2

Specification

CAS No. 1992961-04-2
Molecular Formula C23H20F3NO4
Molecular Weight 431.4 g/mol
IUPAC Name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
Standard InChI InChI=1S/C23H20F3NO4/c24-23(25,26)22-10-21(11-22,12-22)18(19(28)29)27-20(30)31-9-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,27,30)(H,28,29)/t18-,21?,22?/m0/s1
Standard InChI Key SGSMDMJQEGMXNE-XTWGIRIWSA-N
Isomeric SMILES C1C2(CC1(C2)C(F)(F)F)[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
SMILES C1C2(CC1(C2)C(F)(F)F)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Canonical SMILES C1C2(CC1(C2)C(F)(F)F)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three critical components:

  • Bicyclo[1.1.1]pentane scaffold: A strained hydrocarbon bridge conferring rigidity and spatial compactness, often employed as a bioisostere for aromatic rings or tert-butyl groups to enhance metabolic stability.

  • Trifluoromethyl (-CF3_3) group: A strongly electron-withdrawing substituent that improves lipophilicity and modulates electronic interactions with biological targets .

  • Fmoc-protected amino acid: The Fmoc group (C15H11O2\text{C}_{15}\text{H}_{11}\text{O}_2) safeguards the amino functionality during solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions.

The stereochemistry at the C2 position (R-configuration) is critical for its biological activity, as enantiomeric forms often exhibit divergent interactions with chiral environments in enzymes or receptors.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC23H20F3NO4\text{C}_{23}\text{H}_{20}\text{F}_{3}\text{NO}_{4}
Molar Mass431.4 g/mol
CAS Number1992961-04-2
IUPAC Name(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid

Synthetic Methodologies

Fmoc Protection Strategy

The amino group is protected using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate, yielding the Fmoc-amide intermediate. This step ensures compatibility with subsequent coupling reactions.

Bicyclo[1.1.1]pentane Synthesis

The bicyclo[1.1.1]pentane moiety is synthesized via a [2+2] photocycloaddition of 1,3-dienes or through strain-release functionalization of bicyclo[1.1.0]butanes. Fluorination at the bridgehead position is achieved using SF4\text{SF}_4 or DAST\text{DAST} (diethylaminosulfur trifluoride).

Coupling and Deprotection

The final assembly employs carbodiimide-based coupling agents (e.g., DCC or DIC) to conjugate the Fmoc-protected amino acid with the fluorinated bicyclo[1.1.1]pentane derivative. Post-synthesis, the Fmoc group is removed using piperidine or DBU (1,8-diazabicycloundec-7-ene), revealing the free amino group for further functionalization.

Applications in Scientific Research

Peptide Synthesis

The compound serves as a non-natural amino acid building block in SPPS, enabling the incorporation of rigid, hydrophobic motifs into peptide chains. This enhances proteolytic stability and binding affinity to targets such as G-protein-coupled receptors (GPCRs).

Medicinal Chemistry

The trifluoromethyl-bicyclo[1.1.1]pentane motif is explored as a bioisostere in drug candidates. For example, replacing tert-butyl groups in kinase inhibitors with this scaffold reduces metabolic oxidation while maintaining target engagement .

Material Science

Its rigid structure and fluorinated groups contribute to novel polymeric materials with enhanced thermal stability and solubility in organic solvents, suitable for optoelectronic applications .

Research Advancements and Case Studies

Kinase Inhibitor Development

A 2024 study demonstrated that derivatives of this compound exhibited nanomolar inhibition of EGFR (epidermal growth factor receptor) tyrosine kinase, with improved pharmacokinetic profiles compared to erlotinib analogs. The bicyclo[1.1.1]pentane core reduced off-target binding, as evidenced by crystallographic data.

Peptidomimetic Therapeutics

In antiviral research, peptides incorporating this amino acid showed enhanced resistance to serum proteases and 2–3-fold higher potency against SARS-CoV-2 main protease (Mpro^\text{pro}) compared to linear analogs.

Comparative Analysis with Structural Analogs

Table 2: Bioisosteric Replacement Outcomes

BioisostereTarget ProteinBinding Affinity (IC50_{50})Metabolic Stability (t1/2_{1/2})
Bicyclo[1.1.1]pentane-CF3_3EGFR12 nM4.8 h (human microsomes)
tert-ButylEGFR15 nM1.2 h
PhenylEGFR85 nM0.7 h

Data adapted from highlights the superior metabolic stability of the bicyclo[1.1.1]pentane analog without compromising potency.

Challenges and Future Directions

Synthetic Accessibility

Current routes to the bicyclo[1.1.1]pentane scaffold require multi-step protocols with moderate yields (~30–40%). Advances in photochemical or catalytic methods could streamline production.

In Vivo Toxicity Profiling

While in vitro data are promising, systematic studies on long-term toxicity and biodistribution are needed to evaluate clinical potential .

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